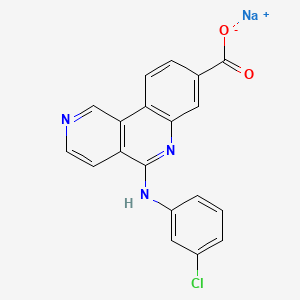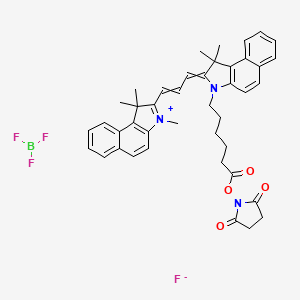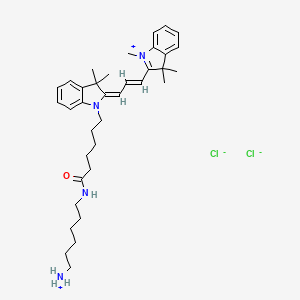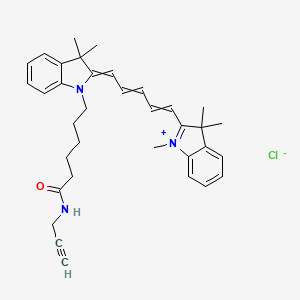
Dactylocycline E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dactylocycline E is a novel tetracycline derivative produced by the fermentation of Dactylosporangium species. Tetracyclines are a class of antibiotics known for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. This compound, like other tetracyclines, features a linearly fused tetracyclic structure and an oxidized 2-naphthacenecarboxamide framework .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Dactylocycline E involves a complex biosynthetic pathway that includes glycosylation processes. The biosynthesis of tetracyclines typically involves the use of TetR/MarR-transporter and resistance enzymes as probes to identify potential tetracycline gene clusters in the actinobacteria genome .
Industrial Production Methods: Industrial production of this compound is achieved through the fermentation of Dactylosporangium species. The fermentation process is optimized to maximize the yield of this compound and involves the use of specific growth media and conditions to promote the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Dactylocycline E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of the compound to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the tetracycline core .
Major Products: The major products formed from the reactions of this compound include modified tetracycline derivatives with enhanced antibacterial activity and reduced resistance .
Scientific Research Applications
Dactylocycline E has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying the biosynthesis and chemical modification of tetracyclines. It serves as a valuable tool for understanding the structure-activity relationships of tetracycline antibiotics .
Biology: In biology, this compound is used to study the mechanisms of bacterial resistance and the interaction of tetracyclines with bacterial ribosomes. It provides insights into the development of new antibiotics to combat resistant bacterial strains.
Medicine: In medicine, this compound is investigated for its potential use as a therapeutic agent against multi-drug resistant bacterial infections. Its unique structure and mode of action make it a promising candidate for the development of new antibiotics.
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotic formulations and as a reference compound for quality control in the production of tetracycline antibiotics.
Mechanism of Action
Dactylocycline E exerts its effects by targeting the 30S prokaryotic ribosomal subunit, preventing the interaction of aminoacyl-tRNA with the ribosome and inhibiting protein synthesis. This mechanism is similar to other tetracyclines, but this compound has unique structural features that enhance its binding affinity and reduce resistance.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dactylocycline E include other tetracycline derivatives such as chlorotetracycline, oxytetracycline, and tigecycline.
Comparison: Compared to other tetracyclines, this compound has unique structural modifications that enhance its antibacterial activity and reduce the likelihood of resistance. Its glycosylation pattern and specific modifications at the C9 position distinguish it from other tetracyclines and contribute to its unique properties.
Properties
CAS No. |
146064-01-9 |
|---|---|
Molecular Formula |
C31H39ClN2O13 |
Molecular Weight |
683.1 g/mol |
IUPAC Name |
7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-(4-hydroxy-5-methoxy-4,6-dimethyloxan-2-yl)oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C31H39ClN2O13/c1-11-26(45-7)28(2,41)10-15(46-11)47-29(3)12-9-30(42)23(34(4)5)22(37)18(27(33)40)25(39)31(30,43)24(38)16(12)21(36)17-13(35)8-14(44-6)20(32)19(17)29/h8,11-12,15,23,26,35-36,39,41-43H,9-10H2,1-7H3,(H2,33,40) |
InChI Key |
AJNKOLPCDAVKFH-UHFFFAOYSA-N |
SMILES |
O=C(C(C1=O)=C(O)C(N(C)C)=C2(O)C=C3[C@@](C)(O[C@H]4C[C@]([C@@H]([C@H](C)O4)OC)(C)O)C5=C(C(C3=C(O)[C@@]21O)=O)C(O)=CC(OC)=C5Cl)N |
Canonical SMILES |
CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dactylocycline E; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B606849.png)

![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B606854.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)



